molecular formula C20H25FO4S B1228467 Fpl 66365XX CAS No. 119262-79-2

Fpl 66365XX

Cat. No. B1228467
CAS RN: 119262-79-2
M. Wt: 380.5 g/mol
InChI Key: NTQRTWCTJVULPA-DJLRBMARSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fpl 66365XX is a synthetic compound that has been widely used in scientific research for its unique properties. This compound has been studied extensively due to its ability to modulate various biological processes, making it a valuable tool for researchers in the field of biochemistry and pharmacology. In

Mechanism of Action

Fpl 66365XX works by binding to specific sites on proteins, altering their conformation and activity. This compound has been shown to interact with a variety of proteins, including GPCRs, ion channels, and enzymes. By modulating the activity of these proteins, Fpl 66365XX can influence a wide range of biological processes.
Biochemical and Physiological Effects:
Fpl 66365XX has been shown to have a variety of biochemical and physiological effects, depending on the specific protein target. For example, this compound has been shown to inhibit the activity of certain enzymes, such as phospholipase C and phosphodiesterase. It has also been shown to modulate the activity of ion channels, leading to changes in membrane potential and cellular excitability.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Fpl 66365XX in lab experiments is its ability to selectively modulate the activity of specific proteins. This allows researchers to study the effects of protein activity on various biological processes in a controlled manner. However, one of the limitations of using Fpl 66365XX is its complex synthesis method, which makes it difficult to produce on a large scale.

Future Directions

There are many potential future directions for the study of Fpl 66365XX. One area of research could focus on the development of new synthetic methods for producing this compound, making it more accessible for researchers. Another area of research could focus on the identification of new protein targets for Fpl 66365XX, expanding its potential applications. Additionally, further research could be conducted to better understand the biochemical and physiological effects of this compound on various protein targets.

Scientific Research Applications

Fpl 66365XX has been used in a wide range of scientific research applications, including the study of cellular signaling pathways, protein-protein interactions, and enzyme activity. This compound has been particularly useful in the study of G protein-coupled receptors (GPCRs), which are important targets for drug development.

properties

IUPAC Name

(6R,8S,9R,10S,11S,13S,14S)-9-fluoro-6,11-dihydroxy-10,13-dimethyl-17-methylsulfinyl-7,8,11,12,14,15-hexahydro-6H-cyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25FO4S/c1-18-10-16(24)20(21)13(12(18)4-5-17(18)26(3)25)9-15(23)14-8-11(22)6-7-19(14,20)2/h5-8,12-13,15-16,23-24H,4,9-10H2,1-3H3/t12-,13-,15+,16-,18-,19-,20-,26?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTQRTWCTJVULPA-DJLRBMARSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C3(C(C1CC=C2S(=O)C)CC(C4=CC(=O)C=CC43C)O)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1CC=C2S(=O)C)C[C@H](C4=CC(=O)C=C[C@@]43C)O)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25FO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70922907
Record name 9-Fluoro-6,11-dihydroxy-17-(methanesulfinyl)androsta-1,4,16-trien-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70922907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fpl 66365XX

CAS RN

119262-79-2
Record name Fpl 66365XX
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119262792
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-Fluoro-6,11-dihydroxy-17-(methanesulfinyl)androsta-1,4,16-trien-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70922907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fpl 66365XX
Reactant of Route 2
Fpl 66365XX
Reactant of Route 3
Fpl 66365XX
Reactant of Route 4
Fpl 66365XX
Reactant of Route 5
Fpl 66365XX
Reactant of Route 6
Fpl 66365XX

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.